2,2-Dimethyl-1-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)propan-1-one

Description

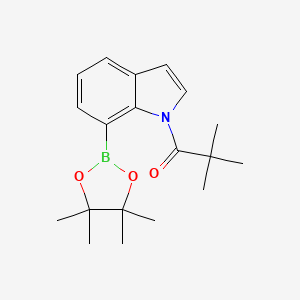

The compound 2,2-Dimethyl-1-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)propan-1-one features a 1H-indole core substituted at position 7 with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group. At position 1, a 2,2-dimethylpropan-1-one (pivaloyl) moiety is attached. This structure combines the reactivity of boronate esters—key intermediates in Suzuki-Miyaura cross-coupling reactions—with the biological relevance of indole derivatives, which are prevalent in pharmaceuticals and natural products .

Properties

IUPAC Name |

2,2-dimethyl-1-[7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26BNO3/c1-17(2,3)16(22)21-12-11-13-9-8-10-14(15(13)21)20-23-18(4,5)19(6,7)24-20/h8-12H,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEWYSULLSQVBJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CN3C(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative is coupled with a halogenated indole under palladium catalysis .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions are carefully controlled, including the choice of solvent, temperature, and the use of ligands to enhance the efficiency of the palladium catalyst .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the indole ring or the dioxaborolane group.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups onto the indole ring .

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Research :

- The compound's structure suggests potential activity against various cancer cell lines. Studies have indicated that indole derivatives are promising in the development of anticancer agents due to their ability to induce apoptosis in cancer cells. The incorporation of boron into the structure may enhance its efficacy by facilitating interactions with biological targets .

- Neuroprotective Agents :

- Antimicrobial Activity :

Materials Science Applications

- Organic Light Emitting Diodes (OLEDs) :

- Sensors :

Synthetic Chemistry Applications

- Reagent in Organic Synthesis :

- Boron Chemistry :

Case Studies

Mechanism of Action

The mechanism by which 2,2-Dimethyl-1-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)propan-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions, while the dioxaborolane group can form covalent bonds with nucleophilic sites on proteins or other biomolecules .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Indole-Based Boronate Esters

1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole ()

- Key Differences :

- Substituent at indole position 1: Methyl group vs. pivaloyl group in the target compound.

- Molecular weight: 257.14 g/mol (vs. ~315 g/mol estimated for the target compound).

(S)-Methyl-2-((tert-butoxycarbonyl)amino)-3-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl)propanoate ()

Phenyl-Based Boronate Esters

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-one ()

- Key Differences: Core structure: Phenyl ring vs. indole. Molecular formula: C₁₅H₂₁BO₃ (vs. C₂₀H₂₆BNO₃ for the target compound).

1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-one ()

Reactivity in Cross-Coupling Reactions

- Target Compound : The indole core and pivaloyl group may slow coupling rates due to steric hindrance, but position 7 substitution ensures compatibility with Suzuki-Miyaura conditions (Pd catalysts, base) .

- 3-Borylated indoles (): Position 3 substitution may lead to regioselectivity challenges in couplings .

Physical and Spectral Properties

Biological Activity

2,2-Dimethyl-1-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)propan-1-one, with the CAS number 2390149-81-0, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C19H28BNO3

- Molecular Weight : 329.25 g/mol

- Purity : ≥97%

- IUPAC Name : 2,2-dimethyl-1-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl)propan-1-one

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its potential as a kinase inhibitor , particularly in relation to cancer therapies.

Targeted Kinases

Research indicates that the compound may exhibit inhibitory effects on several kinases involved in cell signaling pathways. Notably:

- FGFR (Fibroblast Growth Factor Receptor) : Compounds with similar scaffolds have shown selective inhibition towards FGFRs, which are implicated in various cancers .

- c-Met : The compound's structural analogs have been explored for their inhibitory effects on c-Met signaling pathways .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes key findings from recent studies:

These results indicate that the compound could be a promising candidate for further development in cancer therapy.

Case Studies

Several case studies have reported on the use of similar compounds in clinical settings:

- Case Study 1 : A study involving a derivative of the compound showed promising results in Phase I trials for patients with advanced solid tumors. The trial highlighted its potential to selectively inhibit tumor growth without significant toxicity .

- Case Study 2 : Another investigation focused on the pharmacokinetics and metabolic stability of related compounds demonstrated favorable profiles with low clearance rates and minimal interactions with cytochrome P450 enzymes . This suggests that this compound may also exhibit similar favorable pharmacokinetic properties.

Safety and Toxicology

While initial findings are promising regarding the efficacy of this compound in inhibiting cancer cell proliferation, safety assessments are crucial. Toxicological data indicate that compounds with similar structures may exhibit harmful effects if ingested or if they come into contact with skin . Therefore, further studies are needed to evaluate the safety profile comprehensively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.